7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid
Overview
Description
7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid is a heterocyclic organic compound belonging to the thiazolo[3,2-A]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a methyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route involves the cyclocondensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes. The reaction is usually carried out in isopropyl alcohol at 20°C under ultrasonic activation.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.
Scientific Research Applications
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: : The compound has shown promising antibacterial and antitubercular activities.
Medicine: : Research has indicated its potential as an antitumor agent.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis. Further research is needed to fully elucidate the detailed mechanisms.
Comparison with Similar Compounds
7-Methyl-5-oxo-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid is structurally similar to other thiazolo[3,2-A]pyrimidine derivatives, such as 5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2-thiazolo[2,3-A]pyrimidine-6-carboxylic acid[_{{{CITATION{{{_4{5- (4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2-thiazolo 2,3-a .... its unique substitution pattern and functional groups contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications.
List of Similar Compounds
5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2-thiazolo[2,3-A]pyrimidine-6-carboxylic acid
7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-A]pyrimidine-6-carboxylic acid ethyl ester
Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-A]pyrimidine-6-carboxylates
Properties
IUPAC Name |
7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-4-5(7(12)13)6(11)10-2-3-14-8(10)9-4/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCWUYLWOGLQII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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